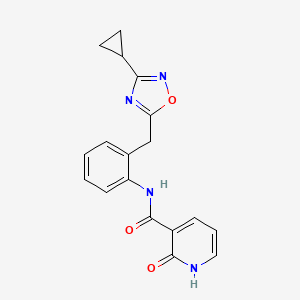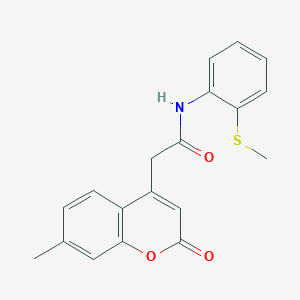![molecular formula C14H11BrClNOS B2363949 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 329779-27-3](/img/structure/B2363949.png)
2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Derivatives of 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide have been synthesized and characterized, demonstrating their potential in creating multifunctional molecules with significant antibacterial and anti-enzymatic properties (Nafeesa et al., 2017).
- These compounds have been structurally elucidated using techniques like IR, EI-MS, 1H NMR, and 13C-NMR, highlighting the advanced methodologies involved in the exploration of such chemical compounds (Siddiqui et al., 2014).
Antibacterial and Antiviral Potential
- Certain derivatives exhibit significant antibacterial properties, particularly against gram-negative bacterial strains, adding to their potential in medical applications (Rehman et al., 2013).
- The antiviral properties of similar compounds have been characterized using vibrational spectroscopy and theoretical computational approaches, indicating their possible use in antiviral drug development (Jenepha Mary et al., 2022).
Anticancer Evaluation
- Some derivatives show promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds in cancer treatment (Zyabrev et al., 2022).
Molecular Docking and Cytotoxicity Studies
- Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their potential pharmacological effects (Siddiqui et al., 2014).
Crystallographic Studies
- Crystallographic studies have been conducted on similar compounds, providing valuable information on their molecular structures and potential interactions, which are crucial for understanding their pharmacological properties (Subasri et al., 2017).
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOUVYIPAKLYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)
![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)
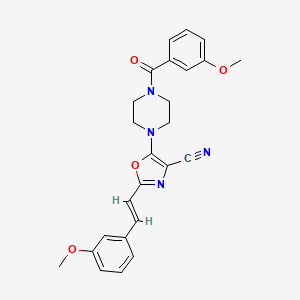
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)
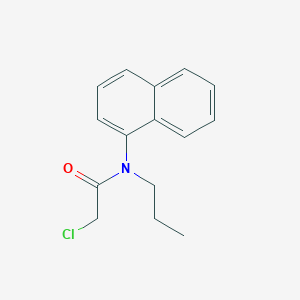
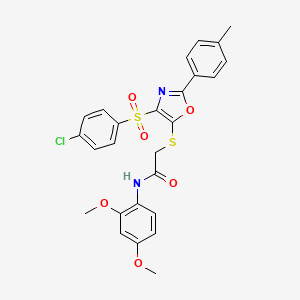
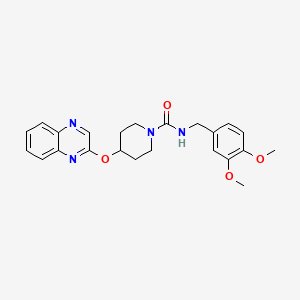
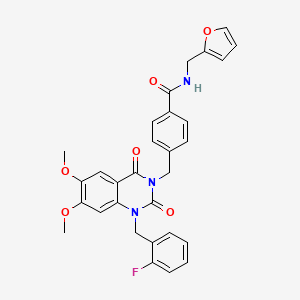
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
